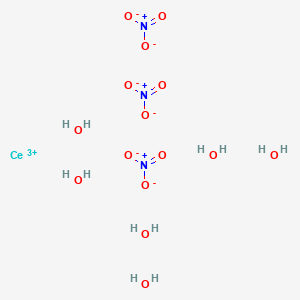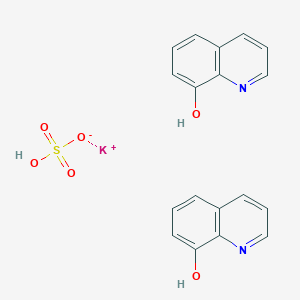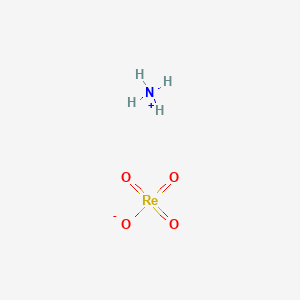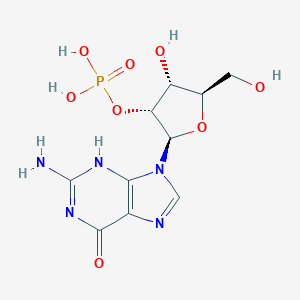
Cerium(III) nitrate hexahydrate
Descripción general
Descripción
Cerium(III) nitrate hexahydrate is the most common form of cerium nitrate . It is a white-to-yellow crystalline salt that is hygroscopic and air-sensitive . It is highly soluble in water, alcohol, and acetone .
Synthesis Analysis
Cerium(III) nitrate hexahydrate is widely used as a source of cerium, especially in the synthesis of micro- or nano-structured ceria (cerium oxide) . An 8–20 nm ceria nanocubes have been synthesized with cerium nitrate (precursor), and ammonia with TritonX-100 (surfactant) .Molecular Structure Analysis
Cerium(III) nitrate hexahydrate is a colorless crystalline salt . It is a highly water-soluble crystalline Cerium source for uses compatible with nitrates and lower (acidic) pH .Chemical Reactions Analysis
Cerium(III) nitrate hexahydrate is an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions due to its high solubility and low decomposition temperature .Physical And Chemical Properties Analysis
Cerium(III) nitrate hexahydrate appears as white to yellow powder, crystals, or chunks . It has a melting point of 65 °C and a boiling point of >200 °C (dec.) . It has a density of 1.67-1.9 g/cm^3 . It is highly soluble in water with a solubility of 1754 g/L at 25 °C .Aplicaciones Científicas De Investigación
Separation of Cerium from Other Rare Earths
Cerium(III) nitrate hexahydrate is used in the separation of cerium from other rare earths . This is due to the unique chemical properties of cerium that allow it to be selectively extracted from a mixture of other rare earth elements.
Catalyst for Hydrolysis of Phosphoric Acid Esters
This compound plays an important role as a catalyst for the hydrolysis of phosphoric acid esters . The cerium(III) ions in the compound can accelerate the breakdown of these esters, making it useful in various chemical reactions.
Hydrothermal Reactions
Due to its high solubility and low decomposition temperature, Cerium(III) nitrate hexahydrate is an ideal reagent for hydrothermal reactions . In these reactions, it can facilitate the synthesis of various materials under high-temperature and high-pressure conditions.
Sol-Gel Processing
Cerium(III) nitrate hexahydrate is also used in sol-gel processing . This is a method for producing solid materials from small molecules. The cerium(III) ions can help to catalyze the formation of the gel, controlling the growth of the material’s microstructure.
Co-Precipitation and Calcination Reactions
This compound is an ideal reagent for co-precipitation and calcination reactions . In co-precipitation, it can help to precipitate multiple species from a solution simultaneously. In calcination reactions, it can withstand high temperatures without decomposing, making it useful for producing ceramics and other heat-resistant materials.
Materials Science
Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It can be used to produce cerium-containing alloys, ceramics, and other materials with unique properties.
Mecanismo De Acción
Target of Action
Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.
Mode of Action
The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .
Pharmacokinetics
Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the action of Cerium(III) nitrate hexahydrate is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .
Action Environment
The action, efficacy, and stability of Cerium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cerium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMWMKOWKGPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015566 | |
| Record name | Cerium nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(III) nitrate hexahydrate | |
CAS RN |
10294-41-4 | |
| Record name | Cerous nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, cerium(3+) salt, hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS NITRATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL1R38JEBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?
A1: The molecular formula of Cerium(III) nitrate hexahydrate is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.
Q2: What spectroscopic techniques are used to characterize Cerium(III) nitrate hexahydrate?
A2: Various spectroscopic techniques are employed to characterize Cerium(III) nitrate hexahydrate, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Cerium(III) nitrate hexahydrate and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []
Q3: In what applications is the stability of Cerium(III) nitrate hexahydrate crucial?
A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: Cerium(III) nitrate hexahydrate is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]
Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from Cerium(III) nitrate hexahydrate?
A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []
Q5: Are there any studies on the selectivity of Cerium(III) nitrate hexahydrate-derived catalysts?
A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)


